molecular formula C18H18N4OS B5860154 N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea

Katalognummer B5860154
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: LGJIMFVXZRFJPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea, also known as DMQX, is a chemical compound that has been extensively studied for its pharmacological properties. DMQX is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.

Wirkmechanismus

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea acts as a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor site and prevents the activation of the receptor by glutamate. This leads to a decrease in the excitatory neurotransmission, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has several advantages for use in lab experiments. It is a selective antagonist of the ionotropic glutamate receptor, which makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on other receptors and neurotransmitters are not well understood, which can make it difficult to interpret some experimental results.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of epilepsy, stroke, and neurodegenerative diseases. Another area of interest is its effects on other receptors and neurotransmitters, which may provide insight into its mechanism of action. Additionally, there is interest in developing more soluble forms of N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea, which would make it easier to administer in experimental settings. Finally, there is interest in developing more selective antagonists of the ionotropic glutamate receptor, which would provide even more specific tools for studying the role of glutamate receptors in the central nervous system.

Synthesemethoden

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with 4-methoxyaniline and thiourea. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its pharmacological properties. It is a selective antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)thiourea has been used in research to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(24)21-13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJIMFVXZRFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethyl-quinoxalin-6-yl)-3-(4-methoxy-phenyl)-thiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.